molecular formula C9H17N3 B11735296 N-butyl-1,3-dimethyl-1H-pyrazol-4-amine

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11735296
M. Wt: 167.25 g/mol
InChI Key: MPKIFLQTXIOXTJ-UHFFFAOYSA-N
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Description

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1H-pyrazol-4-amine core substituted with a butyl group at the N1 position and methyl groups at the N1 and C3 positions. Pyrazol-4-amine derivatives are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their versatile reactivity and tunable electronic profiles .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-butyl-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-5-6-10-9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3

InChI Key

MPKIFLQTXIOXTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alkyl derivatives .

Scientific Research Applications

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares N-butyl-1,3-dimethyl-1H-pyrazol-4-amine with key analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound N1: butyl; N1/C3: methyl C9H17N3 167.25 (calculated) Lipophilic butyl group enhances membrane permeability
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine N1: pyridin-3-yl; C3: methyl; N4: cyclopropyl C12H14N4 214.27 Pyridine ring introduces aromaticity and hydrogen-bonding capacity
5-(5-Fluoropyridin-3-yl)-N,3-dimethyl-1H-pyrazol-4-amine C5: fluoropyridinyl; N1/C3: methyl C10H12FN5 221.23 Fluorine atom enhances electronegativity and metabolic stability
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine N1: isobutyl; N4: benzyl; C3: methyl C15H22ClN3 279.81 Bulky benzyl group increases steric hindrance
5-(difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride C5: difluoromethyl; N1/C3: methyl C6H10ClF2N3 209.62 Hydrochloride salt improves aqueous solubility

Physicochemical Properties

  • Melting Points: Fluorinated derivatives (e.g., 142–143.5°C ) exhibit higher melting points compared to non-fluorinated analogs (e.g., 104–107°C ), likely due to enhanced intermolecular interactions.
  • Solubility : Hydrochloride salts (e.g., 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride ) demonstrate improved water solubility, whereas lipophilic substituents (e.g., butyl or benzyl groups) favor organic solvent compatibility.

Key Research Findings

  • Substituent Effects : Bulky groups (e.g., benzyl) reduce conformational flexibility but enhance target specificity, while electronegative substituents (e.g., fluorine) improve metabolic stability .
  • Synthetic Challenges : Low yields (e.g., 17.9% ) highlight the need for optimized catalytic systems or alternative routes for scale-up.

Biological Activity

N-butyl-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

PropertyValue
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
IUPAC NameN-butyl-1-methylpyrazol-4-amine
InChIInChI=1S/C8H15N3/c1-3-4-5-9-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3
InChI KeyXBFJGOABOLGEAJ-UHFFFAOYSA-N
Canonical SMILESCCCCNC1=CN(N=C1)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

Enzyme Inhibition :
The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby alleviating inflammation and associated pain.

Anticancer Activity :
Emerging evidence suggests that this pyrazole derivative may possess anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as FLT3 and BCR-ABL, which are often activated in leukemia. Research involving leukemia cell lines demonstrated that this compound significantly induced apoptosis at concentrations above 10 nM.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. The inhibition of COX enzymes leads to decreased levels of inflammatory mediators such as prostaglandins. This mechanism has been supported by various studies highlighting its potential use in treating conditions characterized by inflammation.

Anticancer Potential

Studies have indicated that this compound can effectively inhibit the proliferation of cancer cells. For instance, it has shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells and has been identified as a potential autophagy modulator . The compound's ability to disrupt mTORC1 activity further supports its role in cancer therapy .

Case Studies

  • Study on Leukemia Cells :
    • Objective : To assess the apoptotic effects of this compound on leukemia cell lines.
    • Findings : The compound induced significant apoptosis at concentrations above 10 nM, with flow cytometry analysis revealing increased early and late apoptotic cells.
  • Autophagy Modulation :
    • Objective : To explore the effects of N-butyl derivatives on autophagy in cancer cells.
    • Findings : Compounds derived from N-butyl pyrazoles increased basal autophagy but impaired autophagic flux under nutrient-restricted conditions, indicating a novel mechanism of action for anticancer activity .

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